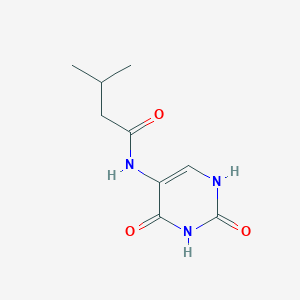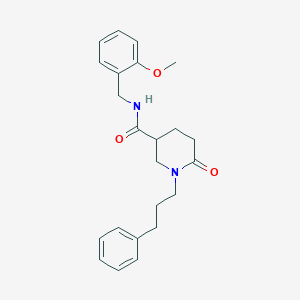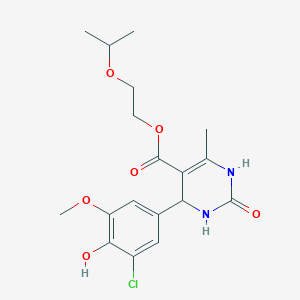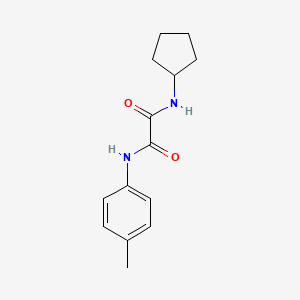
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide, also known as DPTA, is a synthetic compound that has been widely used in scientific research. DPTA belongs to the class of pyrimidine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide involves its ability to bind to the active site of the target enzyme or receptor, thereby inhibiting its activity. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide binds to the active site of DPP-4 and PTPs through its pyrimidine ring and carbonyl group, respectively. The binding of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide to the active site of DPP-4 prevents the cleavage of incretin hormones, which leads to the stimulation of insulin secretion and the reduction of blood glucose levels. The binding of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide to the active site of PTPs inhibits their activity, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been found to have various biochemical and physiological effects. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes mellitus. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has also been found to modulate the signaling pathways involved in cell growth, differentiation, and apoptosis. Furthermore, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has several advantages for lab experiments. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent and selective inhibitor of DPP-4 and PTPs, which makes it a valuable tool for studying the function of these enzymes. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has certain limitations. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has poor solubility in water, which may limit its use in certain experimental setups. Furthermore, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide. One direction is to investigate the potential therapeutic applications of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide in various diseases, including type 2 diabetes mellitus, cancer, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide and its analogs to develop more potent and selective inhibitors of DPP-4 and PTPs. Additionally, the development of novel synthetic methods for the preparation of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide and its analogs may lead to the discovery of new compounds with improved properties.
Conclusion
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a synthetic compound that has been widely used in scientific research as a tool to study the function of various enzymes and receptors. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent inhibitor of DPP-4 and PTPs and has been found to have various biochemical and physiological effects. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has several advantages for lab experiments, including its potency and selectivity, but also has certain limitations, such as poor solubility in water. The future directions for the research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide include investigating its potential therapeutic applications and developing more potent and selective inhibitors of DPP-4 and PTPs.
Métodos De Síntesis
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide involves the reaction of 3-methylbutanoyl chloride with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide as a white crystalline solid. The purity of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been extensively used in scientific research as a tool to study the function of various enzymes and receptors. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a crucial role in the regulation of glucose homeostasis. DPP-4 inhibitors have been used as a therapeutic agent for the treatment of type 2 diabetes mellitus. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has also been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the signaling pathways involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)3-7(13)11-6-4-10-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H,11,13)(H2,10,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVXEZLFEHXKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CNC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)
![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)


![4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)

![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5062150.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B5062157.png)
![1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5062172.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B5062173.png)


![1-[4-(2-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5062191.png)
